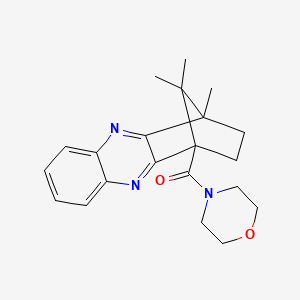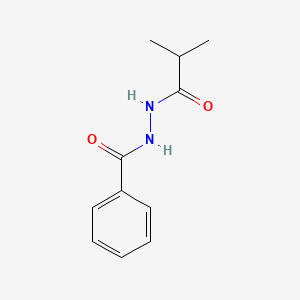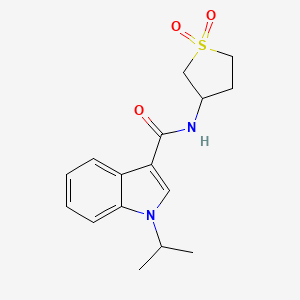![molecular formula C21H23N5O3S B12162109 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12162109.png)
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-エチル-5-(4-メチルフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデンアミノ]アセトアミドは、さまざまな科学分野で潜在的な応用を持つ複雑な有機化合物です。この化合物は、トリアゾール環、スルファニル基、およびメトキシフェニル部分を特徴としており、化学、生物学、および医学の研究者の関心の対象となっています。
準備方法
合成経路と反応条件
2-[[4-エチル-5-(4-メチルフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデンアミノ]アセトアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、トリアゾール環の調製から始まり、続いてスルファニル基とメトキシフェニル部分の導入が行われます。これらの反応で使用される一般的な試薬には、臭化エチル、4-メチルフェニルヒドラジン、および4-ヒドロキシ-3-メトキシベンズアルデヒドが含まれます。反応条件は、多くの場合、高収率と純度を確保するために、制御された温度と触媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、自動化された反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。これらの方法は、反応条件の最適化、生産コストの削減、および品質の一貫性を確保することを目的としています。高性能液体クロマトグラフィー(HPLC)や質量分析などの高度な分析技術の使用は、合成を監視し、最終製品の純度を確保するために不可欠です。
化学反応の分析
反応の種類
2-[[4-エチル-5-(4-メチルフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデンアミノ]アセトアミドは、酸化、還元、および置換を含むさまざまな化学反応を起こします。これらの反応は、化合物の特性を変更し、その用途を強化するために不可欠です。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。これらの反応は、通常、酸性または塩基性条件下で起こります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、化合物内の特定の官能基を還元するために使用されます。
置換: 求核置換反応は、多くの場合、水酸化ナトリウムや炭酸カリウムなどの試薬を伴い、反応条件は、必要な置換パターンを達成するために調整されます。
主な生成物
これらの反応から生成される主な生成物は、標的とされる特定の官能基によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、さまざまな置換基を導入することができ、化合物の化学的および物理的特性を変更します。
科学研究への応用
2-[[4-エチル-5-(4-メチルフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデンアミノ]アセトアミドは、科学研究でさまざまな用途があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 酵素活性とタンパク質相互作用を研究するための生化学プローブとしての可能性について調査されています。
医学: さまざまな疾患の新しい薬剤の開発、特に治療の可能性について探求されています。
産業: その独自の化学的特性により、ポリマーやコーティングなどの先進材料の開発に使用されています。
科学的研究の応用
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in developing new drugs for treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-[[4-エチル-5-(4-メチルフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデンアミノ]アセトアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節し、下流の効果を引き起こす可能性があります。トリアゾール環とスルファニル基は、これらの相互作用に重要な役割を果たし、化合物の全体的な生物活性を高めます。
類似化合物の比較
類似化合物
ジクロロアニリン: 染料や除草剤の製造に使用される、2つの塩素原子を持つアニリン誘導体.
ピリジンカルボキシアルジミン配位子: 癌細胞における抗増殖活性について調査されています.
独自性
2-[[4-エチル-5-(4-メチルフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]-N-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデンアミノ]アセトアミドは、独自の官能基の組み合わせにより際立っており、これは明確な化学的および生物学的特性をもたらします
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Pyridinecarboxaldimine Ligands: Investigated for their antiproliferative activity in cancer cells.
Uniqueness
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H23N5O3S |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O3S/c1-4-26-20(16-8-5-14(2)6-9-16)24-25-21(26)30-13-19(28)23-22-12-15-7-10-17(27)18(11-15)29-3/h5-12,27H,4,13H2,1-3H3,(H,23,28)/b22-12- |
InChIキー |
MLRJLJYVVCXHJC-UUYOSTAYSA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)C |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12162032.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B12162039.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide](/img/structure/B12162041.png)
![3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12162043.png)

![(5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162067.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12162075.png)
![N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B12162079.png)
![1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B12162085.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12162105.png)


